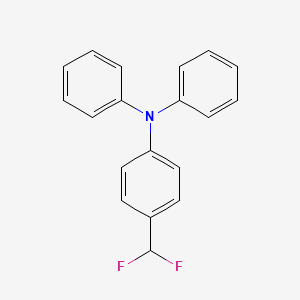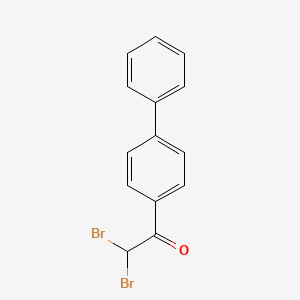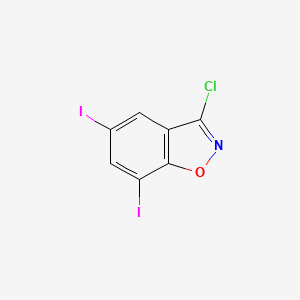![molecular formula C14H23NO4 B13703627 Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane structure, which is a seven-membered ring system with two bridgehead carbons The compound contains a methyl ester group at the 2-position and a Boc-protected amino group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-protected amino group: The amino group is introduced at the 5-position of the bicyclo[2.2.1]heptane core, followed by protection with a Boc (tert-butoxycarbonyl) group.
Esterification: The carboxylic acid group at the 2-position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can be used to replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In drug discovery, for example, the compound may act as an inhibitor or activator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The bicyclo[2.2.1]heptane core provides a rigid and stable framework that can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl bicyclo[2.2.1]heptane-2-carboxylate: Similar structure but lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
Bicyclo[2.2.1]heptane-2-methyl: Similar bicyclic structure but with a methyl group at the 2-position.
Uniqueness
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is unique due to the presence of both the Boc-protected amino group and the methyl ester group
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-8-5-9(11)6-10(8)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17) |
Clé InChI |
TWBCECCZQDSKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




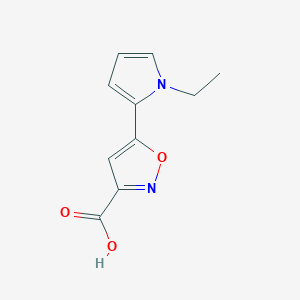
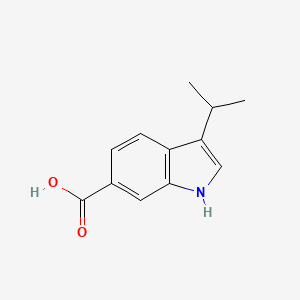


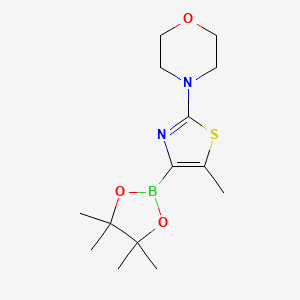
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)


